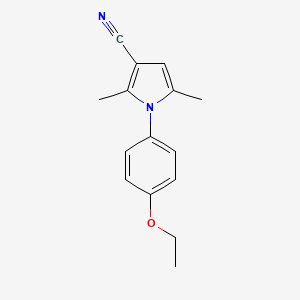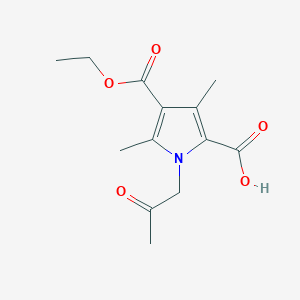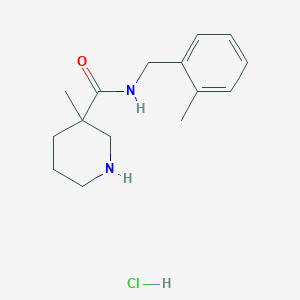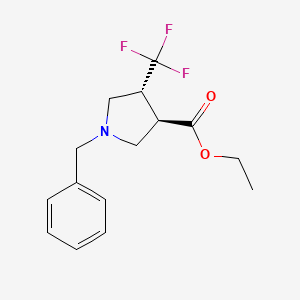![molecular formula C14H16FNO3 B1392660 [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid CAS No. 1242906-22-4](/img/structure/B1392660.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid
Descripción general
Descripción
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C14H16FNO3 . It has a molecular weight of 265.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is 1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a solid compound . It has a molecular weight of 265.28 .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- Novel fluoro-substituted benzo[b]pyran derivatives, related to the chemical structure of [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, demonstrated significant anti-lung cancer activity. These compounds were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antipsychotic Potential
- A series of conformationally restricted butyrophenones, including those bearing a 4-(p-fluorobenzoyl)piperidine moiety similar to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their antipsychotic potential. These compounds showed significant affinity for dopamine and serotonin receptors and were suggested as potential neuroleptic drugs (Raviña et al., 2000).
Anti-Inflammatory and Analgesic Activities
- New imidazolyl acetic acid derivatives, structurally related to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated maximum anti-inflammatory activity and inhibited writhing in mice, indicating potential as therapeutic agents (Khalifa & Abdelbaky, 2008).
Anti-Alzheimer's Agents
- N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally analogous to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for anti-Alzheimer's activity. The compounds were based on the lead compound donepezil and showed promising results in in-vivo and in-vitro evaluations, suggesting potential as anti-Alzheimer's agents (Gupta et al., 2020).
Antimicrobial Activity
- Novel 2-aminobenzothiazoles derivatives, structurally related to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their antimicrobial activity. The compounds demonstrated good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in antimicrobial therapy (Anuse et al., 2019).
Propiedades
IUPAC Name |
2-[1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTYAUPVNGBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)






![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)